molecular formula C15H22N2O3S B2605017 Furan-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448077-56-2

Furan-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2605017
CAS RN: 1448077-56-2
M. Wt: 310.41
InChI Key: ZKDHZQLTHKQSFN-UHFFFAOYSA-N
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Description

“Furan-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone” is a derivative of furan . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It belongs to the family of organic compounds called heterocyclic .


Synthesis Analysis

A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1H-NMR, 13C-NMR, and mass spectral data . The compound was prepared using chalcones .


Molecular Structure Analysis

The molecular structure of furan derivatives has been experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .


Chemical Reactions Analysis

Furan derivatives have been used in a variety of reactions. For example, they have been used in the synthesis of chiral furans . They have also been used in the synthesis of δ-®-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

Furan derivatives are typically colorless liquids, but aged samples appear amber . They possess a faint odor of burning and a bitter taste . They are miscible with but unstable in water and are soluble in common organic solvents .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)₃, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with good yields and high selectivity. This method highlights efficient synthesis processes due to low catalyst loading and faster reaction times, as demonstrated by B. Reddy et al. (2012) (Reddy et al., 2012).

  • Antimicrobial Activity : A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized and characterized for potential therapeutic uses, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This synthesis process and potential applications were detailed by Sandra M. Bonilla-Castañeda et al. (2022) (Bonilla-Castañeda et al., 2022).

Biological Activities and Applications

  • Antimicrobial Susceptibility Tests : A novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone were synthesized and subjected to antimicrobial susceptibility tests against Staphylococcus aureus and Escherichia coli. The study by A. B. S. Khumar et al. (2018) found that certain compounds exhibited effective antimicrobial activities, highlighting the potential of furan derivatives in developing new antibacterial agents (Khumar et al., 2018).

Advanced Material Synthesis

  • Hydrodeoxygenation (HDO) Process : The selective deoxygenation of aqueous furfural to 2-methylfuran over Cu0/Cu2O·SiO2 sites via a copper phyllosilicate precursor without extraneous gas was reported by Bolong Li et al. (2018). This process emphasizes the production of 2-methylfuran, an important biogasoline additive, showcasing the application of furan derivatives in renewable energy resources (Li et al., 2018).

Future Directions

The future directions of research on furan derivatives include the development of new synthesis methods and the exploration of their potential applications in various fields . For example, furan derivatives have been used in the manufacture of wine and polymer materials .

properties

IUPAC Name

furan-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-15(14-3-1-7-20-14)17-4-2-10-21-12-13(17)11-16-5-8-19-9-6-16/h1,3,7,13H,2,4-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDHZQLTHKQSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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